6-Methyl-1-heptanol

説明

Contextualization within Branched-Chain Primary Alcohol Chemistry

6-Methyl-1-heptanol is a primary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other alkyl group. chemguide.co.uk Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the sixth position and a hydroxyl group at the first position. nih.govchemicalbook.com This branched structure distinguishes it from its linear isomer, 1-octanol, and imparts specific physical and chemical properties. exxonmobilchemical.com

Branched-chain primary alcohols like this compound are a class of organic compounds characterized by a non-linear carbon chain. exxonmobilchemical.comechemi.com This branching influences properties such as boiling point, density, and solubility. exxonmobilchemical.com Generally, branched alcohols exhibit different reactivity and are used to create derivatives with specific performance advantages. exxonmobilchemical.comexxonmobilchemical.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 6-methylheptan-1-ol nih.gov |

| CAS Number | 1653-40-3 nist.gov |

| Molecular Formula | C₈H₁₈O nih.gov |

| Molecular Weight | 130.23 g/mol nih.gov |

| Synonyms | Isooctyl alcohol, 6-Methylheptanol nih.govnist.gov |

Significance and Research Trajectories in Organic Synthesis and Beyond

The significance of this compound in research stems from its role as a versatile building block in organic synthesis. ontosight.ai Its primary alcohol functional group allows it to undergo various chemical transformations.

Key research areas involving this compound include:

Esterification: It reacts with carboxylic acids to form esters. For instance, it has been used in the synthesis of this compound methacrylate (B99206).

Intermediate in Chemical Manufacturing: It serves as a precursor in the production of other chemicals, such as plasticizers and surfactants. nih.govsmolecule.com

Solvent Properties: Due to its molecular structure, it can act as a solvent in various chemical reactions and formulations. smolecule.comcymitquimica.com

Recent studies have also identified this compound in the ethanol (B145695) extract of Chromolaena odorata leaf, suggesting potential for further investigation into its natural occurrence and biological activities. researchgate.net

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its applications.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Appearance | Colorless liquid nih.govthegoodscentscompany.com |

| Odor | Mild, characteristic nih.govsmolecule.com |

| Boiling Point | 187 °C to 189 °C thegoodscentscompany.com |

| Melting Point | -106 °C chemicalbook.com |

| Density | Approximately 0.8175 g/cm³ to 0.823 g/cm³ chemicalbook.combiosynth.com |

| Solubility in water | 647 mg/L at 25 °C thegoodscentscompany.com |

| LogP (Octanol/Water Partition Coefficient) | 2.721 (estimated) chemicalbook.comthegoodscentscompany.com |

This compound is a colorless liquid with a mild odor. nih.govsmolecule.comthegoodscentscompany.com Its boiling point is notably high, and it has a very low melting point. chemicalbook.comthegoodscentscompany.com The compound is sparingly soluble in water but shows good solubility in organic solvents like alcohol, ether, and chloroform. chemicalbook.comsmolecule.comthegoodscentscompany.com The octanol-water partition coefficient (LogP) indicates its lipophilic nature. chemicalbook.comthegoodscentscompany.com

Synthesis and Manufacturing of this compound

Several synthetic routes can be employed for the production of this compound. Common methods include:

Reduction of 6-Methylheptanoic Acid: The corresponding carboxylic acid can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride. smolecule.com

Hydroformylation of Olefins: This industrial process involves the reaction of an appropriate olefin with syngas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde, which is subsequently hydrogenated to the alcohol. smolecule.com

Grignard Reaction: A Grignard reagent can be reacted with formaldehyde (B43269) to yield the primary alcohol. smolecule.com

A specific synthesis was reported in The Journal of Organic Chemistry, providing a reference for its laboratory-scale preparation. chemicalbook.com

Applications in Scientific Research

The utility of this compound extends across various research domains.

Role as a Precursor in the Synthesis of Esters and Other Derivatives

As a primary alcohol, this compound is a key starting material for synthesizing a range of derivatives. Its reaction with carboxylic acids or their derivatives yields esters, which have broad applications. For example, it is a precursor for bis(6-methylheptyl) phthalate. chemicalbook.com The ester this compound methacrylate has been synthesized and characterized.

Utility as a Solvent and in Material Science

The compound's properties make it a useful solvent for various substances, including nitrocellulose and resins. lookchem.com It is also used in the formulation of cutting and lubricating oils and hydraulic fluids. smolecule.com In material science, it finds application in paper coatings and textiles. lookchem.com

Use in the Fragrance and Flavor Industry

This compound is utilized as a fragrance and flavoring agent. chemicalbook.comontosight.ai Its mild and pleasant odor makes it a component in various cosmetic and personal care products. ontosight.aismolecule.com

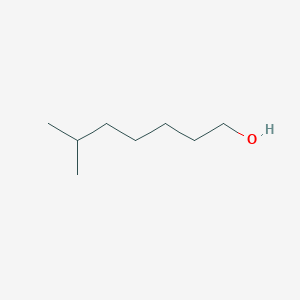

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872375 | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C7-9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C7-9-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C7-9-iso-, C8-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium(4+) 6-methylheptan-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C7-9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJF7D6C38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NS757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOOCTYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/332 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isooctyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for 6 Methyl 1 Heptanol and Its Derivatives

Catalytic Hydroformylation of Olefinic Precursors

Catalytic hydroformylation, also known as the oxo process, stands as a cornerstone of industrial organic synthesis and a primary route for producing alcohols. osti.govillinois.edu This process involves the reaction of an olefin with syngas (a mixture of carbon monoxide and hydrogen) to form an aldehyde, which is subsequently hydrogenated to the corresponding alcohol. matthey.comresearchgate.net

For the synthesis of 6-methyl-1-heptanol, the logical olefin precursor would be 5-methyl-1-hexene (B1630410) . The hydroformylation of this C7 branched alkene adds a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction typically yields a mixture of linear and branched aldehyde isomers. The addition of the formyl group to the terminal carbon of 5-methyl-1-hexene results in 6-methylheptanal (B128093) . Subsequent hydrogenation of this aldehyde yields the target molecule, this compound.

The reaction is catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt. illinois.edu Rhodium catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and allow for milder reaction conditions, offering greater control over selectivity. osti.govillinois.edu The choice of ligand is crucial for directing the regioselectivity of the reaction, that is, the ratio of the linear to the branched aldehyde product. researchgate.net

Table 1: Hydroformylation Reaction Parameters

| Parameter | Description | Typical Conditions for Rhodium Catalysis |

|---|---|---|

| Catalyst | Transition metal complex | RhH(CO)(PPh₃)₃ |

| Ligand | Modifies catalyst activity and selectivity | Triphenylphosphine (PPh₃) or bulky phosphites |

| Syngas (CO/H₂) Ratio | Influences reaction rate and selectivity mt.com | 1:1 to 1:2 |

| Temperature | Affects reaction rate and catalyst stability | 80-120°C |

| Pressure | Impacts reaction rate and gas solubility | 10-100 atm |

Following the hydroformylation step, the resulting 6-methylheptanal is reduced to this compound. This reduction is typically achieved through catalytic hydrogenation, often in the same process stream or as a separate step, using catalysts like nickel or copper. google.comrsc.org

Selective Reduction Strategies of Carboxylic Acid Analogues

A prominent synthetic route to primary alcohols involves the selective reduction of their corresponding carboxylic acid analogues. For this compound, the direct precursor is 6-methylheptanoic acid . beilstein-journals.org This method is particularly valuable in laboratory-scale synthesis due to its high specificity.

Strong reducing agents are required for this transformation because carboxylic acids are relatively resistant to reduction. quora.comLithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a lithium carboxylate salt, which is then reduced to the primary alcohol. The process requires an anhydrous solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol.

An alternative, though less common, reagent is diborane (B8814927) (B₂H₆), which also reduces carboxylic acids to primary alcohols. quora.com More recently, safer and more selective methods have been developed, such as using ammonia-borane in the presence of a titanium tetrachloride catalyst, which can reduce carboxylic acids at room temperature. nih.gov

In the context of green chemistry, biocatalytic reductions are gaining attention. Certain microorganisms, particularly species of Clostridia, have demonstrated the ability to reduce branched-chain fatty acids to their corresponding alcohols. google.comnih.gov This enzymatic pathway could offer a sustainable alternative for the production of this compound from 6-methylheptanoic acid under mild, aqueous conditions. researchgate.net

Table 2: Comparison of Reducing Agents for Carboxylic Acids

| Reagent | Formula | Key Features |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very strong, highly reactive, requires anhydrous conditions, widely used. masterorganicchemistry.com |

| Diborane | B₂H₆ | Also reduces carboxylic acids, can offer different selectivity with other functional groups. |

| Titanium(IV) Chloride/Ammonia-Borane | TiCl₄ / H₃NBH₃ | Catalytic system, operates at room temperature, offers enhanced safety. nih.gov |

Grignard Reagent-Mediated Synthetic Pathways

Grignard reactions provide a powerful and versatile tool for forming carbon-carbon bonds and synthesizing alcohols. dummies.com To synthesize a primary alcohol like this compound, a Grignard reagent is reacted with formaldehyde (B43269) (HCHO) , the simplest aldehyde. jove.comorganic-chemistry.org

The synthesis begins with the preparation of the appropriate Grignard reagent. In this case, an isohexyl halide, such as 1-bromo-5-methylhexane (B1585216) , is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF). This forms the organomagnesium halide, isohexylmagnesium bromide (or 5-methylhexylmagnesium bromide).

The highly nucleophilic carbon atom of the Grignard reagent then attacks the electrophilic carbonyl carbon of formaldehyde. organicchemistrytutor.com This addition reaction forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, this compound. jove.com This pathway is highly efficient for creating primary alcohols with one additional carbon atom than the starting alkyl halide.

Reaction Scheme:

Grignard Reagent Formation: 1-bromo-5-methylhexane + Mg → 5-methylhexylmagnesium bromide

Addition to Formaldehyde: 5-methylhexylmagnesium bromide + HCHO → Magnesium alkoxide intermediate

Protonation (Workup): Magnesium alkoxide intermediate + H₃O⁺ → this compound

Oxo Process Optimization and Isomer Specificity in Industrial Production

In an industrial setting, this compound is typically produced as a component of "iso-octyl alcohol" or "isoheptanol" via the oxo process. google.comgoogle.comthegoodscentscompany.com These commercial products are mixtures of C8 or C7 alcohol isomers, respectively, and their exact composition depends on the olefin feedstock and the process conditions. thegoodscentscompany.com The optimization of the oxo process is critical for maximizing the yield of desired isomers and ensuring economic viability.

The key to controlling isomer specificity in hydroformylation lies in the catalyst system and reaction parameters. matthey.com The goal is often to achieve high regioselectivity for either the linear or a specific branched aldehyde. For branched olefins like those that would serve as precursors to this compound (e.g., methylhexenes), the challenge is to control the addition of the formyl group to a specific carbon of the double bond. uva.nl

Factors Influencing Isomer Specificity:

Ligand Design: The steric and electronic properties of the ligands attached to the rhodium catalyst are paramount. Bulky ligands tend to favor the formation of linear aldehydes from terminal alkenes. However, specialized ligands, such as certain phospholane-phosphites, have been developed to selectively produce branched aldehydes. nih.govscispace.com

CO Partial Pressure: The partial pressure of carbon monoxide can influence the linear-to-branched product ratio. mt.com

Temperature: Reaction temperature affects both the rate of reaction and the equilibrium between different catalyst-ligand complexes, thereby influencing selectivity. csic.es

Industrial processes like the LP Oxo℠ technology utilize advanced rhodium-based catalyst systems that operate at low pressures and offer high efficiency. matthey.com By carefully selecting the olefin feedstock (e.g., from Fischer-Tropsch synthesis or olefin dimerization) and fine-tuning the reaction conditions and ligand package, producers can tailor the isomer distribution of the resulting alcohol mixture to meet market demands for products like plasticizers and surfactants. nih.govmatthey.com

Functionalization for Novel Derivatives

The primary alcohol group (-OH) in this compound is a versatile functional handle that allows for its conversion into a wide array of novel derivatives. These reactions typically involve breaking the O-H bond or replacing the entire hydroxyl group.

Esterification: One of the most common functionalizations is esterification, where this compound is reacted with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. These esters are significant in various applications. For instance, esters derived from isooctyl alcohols are widely used as plasticizers to impart flexibility to polymers like PVC. nih.gov Esters with shorter-chain carboxylic acids can possess pleasant odors and find use as fragrance components.

Oxidation: The primary alcohol can be oxidized to form other functional groups.

To Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) results in the formation of the corresponding aldehyde, 6-methylheptanal .

To Carboxylic Acid: Employing strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, leads to the formation of 6-methylheptanoic acid .

These derivatives serve as important intermediates in further organic syntheses. ontosight.ai

Table 3: Key Chemical Compounds Mentioned

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | C₈H₁₈O | Main subject of the article |

| 5-Methyl-1-hexene | C₇H₁₄ | Olefinic precursor for hydroformylation |

| Syngas | CO + H₂ | Reagent in hydroformylation |

| 6-Methylheptanal | C₈H₁₆O | Aldehyde intermediate from hydroformylation |

| Rhodium | Rh | Catalyst metal for hydroformylation |

| Cobalt | Co | Catalyst metal for hydroformylation |

| Triphenylphosphine | C₁₈H₁₅P | Common ligand for rhodium catalysts |

| 6-Methylheptanoic acid | C₈H₁₆O₂ | Carboxylic acid analogue/oxidation product |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent for carboxylic acids |

| Formaldehyde | CH₂O | Carbonyl reactant for Grignard synthesis |

| 1-Bromo-5-methylhexane | C₇H₁₅Br | Alkyl halide for Grignard reagent formation |

| Magnesium | Mg | Metal for Grignard reagent formation |

| Isohexylmagnesium bromide | C₆H₁₃MgBr | Grignard reagent |

| Pyridinium chlorochromate | C₅H₆ClCrO₃N | Mild oxidizing agent |

Mechanistic Investigations of 6 Methyl 1 Heptanol Reactivity

Alcohol Functional Group Transformations

The hydroxyl group is the primary site of reactivity in 6-methyl-1-heptanol, undergoing transformations such as esterification, oxidation, and dehydration.

Esterification Kinetics and Equilibrium

Esterification is a reversible reaction between an alcohol and a carboxylic acid, catalyzed by an acid, to form an ester and water. For a primary alcohol like this compound, the reaction with a carboxylic acid, such as acetic acid, in the presence of a strong acid catalyst like sulfuric acid, proceeds via a nucleophilic acyl substitution mechanism.

While specific kinetic data for the esterification of this compound were not found in the search results, studies on the structurally similar 1-heptanol (B7768884) provide valuable insights. The esterification of 1-heptanol with sulfuric acid in the aerosol phase has been investigated, revealing that both the forward (k₁) and backward (k₋₁) reaction rate constants are on the order of 10⁻³ L mol⁻¹ min⁻¹. researchgate.net This reactivity is noted to be substantially higher than that observed in bulk aqueous solutions. researchgate.net

Interactive Data Table: Esterification Rate Constants for 1-Heptanol with Sulfuric Acid

| Reaction Direction | Rate Constant (k) (L mol⁻¹ min⁻¹) |

| Forward (k₁) | 10⁻³ |

| Backward (k₋₁) | 10⁻³ |

Controlled Oxidation Pathways

The oxidation of this compound can lead to the formation of either 6-methylheptanal (B128093) or 6-methylheptanoic acid, contingent on the oxidizing agent employed. The use of controlled oxidizing agents allows for the selective formation of the aldehyde. Stronger oxidizing agents will typically oxidize the primary alcohol to the corresponding carboxylic acid. The intermediate aldehyde, 6-methylheptanal, can be further oxidized to 6-methylheptanoic acid.

Dehydration Mechanisms and Alkene Formation

The acid-catalyzed dehydration of alcohols is a method for synthesizing alkenes. libretexts.org For primary alcohols such as this compound, the reaction generally follows an E2 (bimolecular elimination) mechanism. libretexts.org This process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, creating a good leaving group (water). libretexts.orgyoutube.com A base, which can be the conjugate base of the acid catalyst or another alcohol molecule, then abstracts a proton from the carbon adjacent to the protonated hydroxyl group, leading to the formation of a double bond in a concerted step. libretexts.org

The dehydration of this compound is expected to yield 6-methyl-1-heptene. The temperature required for the dehydration of primary alcohols is typically in the range of 170-180°C. libretexts.org

Gas-Phase Reaction Kinetics and Atmospheric Fate

The atmospheric chemistry of this compound is primarily dictated by its reactions with key atmospheric oxidants.

Reactivity with Photochemically-Produced Hydroxyl Radicals

In the troposphere, the dominant removal pathway for volatile organic compounds like this compound is reaction with hydroxyl (OH) radicals, which are produced photochemically. The rate constant for the vapor-phase reaction of isooctyl alcohol, an isomer of this compound, with OH radicals has been estimated as 1.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C. nih.gov This reaction rate corresponds to an atmospheric half-life of approximately 1.3 days, assuming a typical atmospheric concentration of OH radicals. nih.gov The reaction proceeds through the abstraction of a hydrogen atom from the alcohol molecule by the OH radical.

Interactive Data Table: Atmospheric Reaction Data for Isooctyl Alcohol with OH Radicals

| Parameter | Value |

| Rate Constant (k_OH) | 1.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C |

| Atmospheric Half-life | ~1.3 days |

Ozone-Initiated Degradation Mechanisms

The reaction of ozone with saturated alcohols like this compound is generally a slow process and not considered a major atmospheric degradation pathway. researchgate.net Ozone primarily reacts with compounds containing carbon-carbon double bonds. researchgate.net However, the ozonolysis of other unsaturated volatile organic compounds in the atmosphere can produce secondary oxidants, including OH radicals, which can then contribute to the degradation of this compound. researchgate.net The formation of 6-methyl-5-hepten-2-one (B42903) has been observed from the ozonolysis of linalool, indicating that complex oxidation reactions can occur in the atmosphere. bakrie.ac.id

Catalytic Activity and Reaction Dynamics

While detailed mechanistic studies are limited in widely available literature, this compound has been identified as a catalyst in certain wastewater treatment applications. biosynth.com It has been shown to facilitate the reaction of malonic acid with glycol ethers and hydroxyl groups in aqueous solutions. biosynth.com This catalytic activity is significant in processes that aim to reduce the concentration of such organic compounds in wastewater. The presence of this compound can influence the reaction kinetics, potentially leading to higher efficiency in the degradation of specific pollutants. biosynth.com Research has indicated its role in catalyzing reactions that result in high values of phosphorus pentoxide, suggesting its utility in specific industrial wastewater treatment scenarios. biosynth.com

Further research has identified this compound as a volatile organic compound (VOC) present in the emissions from certain industrial and biological processes, which can have implications for environmental and atmospheric chemistry. nih.govresearchgate.net The compound's insolubility in water is a key physical property influencing its behavior and distribution in wastewater systems. nih.gov

Table 1: Catalytic Applications of this compound in Wastewater Treatment

| Reactants | Catalyst | Significance in Wastewater Treatment |

|---|---|---|

| Malonic acid, glycol ethers, hydroxyl groups | This compound | Facilitates degradation of organic compounds. biosynth.com |

| - | This compound | Contributes to the formation of high values of phosphorus pentoxide. biosynth.com |

Emerging research suggests that this compound can influence the dynamics of Polymerase Chain Reaction (PCR), a fundamental technique in molecular biology. biosynth.com The compound has been observed to affect the thermal stability of the enzymes involved in PCR. biosynth.com Specifically, it has the potential to increase the optimal working temperature of the polymerase enzyme. biosynth.com This modulation of enzyme activity at different temperatures can have significant implications for the efficiency and specificity of the PCR process.

The presence of alcohols like this compound in a PCR mixture can alter the dielectric constant of the solvent, which in turn can affect DNA denaturation and primer annealing temperatures. While specific studies on this compound are not extensively detailed, the behavior of similar long-chain alcohols in biological and chemical systems provides a basis for understanding its potential impact. For instance, other heptanol (B41253) isomers have been studied for their effects on membrane fluidization and protein function, which are analogous to the interactions that could occur in a PCR environment. nih.gov

Table 2: Observed Effects of this compound on PCR

| Parameter | Observation | Potential Implication |

|---|---|---|

| Enzyme Activity | Increases the effective working temperature of the polymerase. biosynth.com | Altered optimal annealing and extension temperatures, potentially affecting reaction specificity and yield. |

| Reaction Environment | As a volatile organic compound, its presence could alter the microenvironment of the reaction. nih.govresearchgate.net | Potential for off-target effects or altered kinetics depending on concentration. |

Biological Roles and Ecological Significance of 6 Methyl 1 Heptanol

Natural Occurrence and Biosynthesis in Biological Systems

Phytochemical Profiling in Plant SpeciesPhytochemical analyses have identified 6-Methyl-1-heptanol in a variety of plant species. It is often detected as a volatile component in extracts from different parts of the plants, such as leaves and stems. For instance, it has been found in the ethanol (B145695) leaf extract of Solanum melongena (Aubergine) and Chromolaena odorata.researchgate.netindexcopernicus.comIt has also been reported in Humulus lupulus (Hops), Zanthoxylum schinifolium, and the stem bark of Dacryodes edulis.nih.govresearchgate.netFurther studies have documented its presence in Decalepis hamiltonii and as a minor constituent in the leaves of tobacco plants.neist.res.insmolecule.com

Below is a table summarizing the occurrence of this compound in various plant species based on phytochemical profiling studies.

| Plant Species | Common Name | Part(s) Analyzed | Reference(s) |

| Alstonia boonei | Cheese wood | Leaves | derpharmachemica.com |

| Chromolaena odorata | Siam weed | Leaf | researchgate.net |

| Dacryodes edulis | African pear | Stem Bark | researchgate.netindexcopernicus.com |

| Decalepis hamiltonii | Swallow root | Not specified | |

| Hygrophila schulli | Star Swampweed | Not specified | jpionline.org |

| Humulus lupulus | Hops | Not specified | nih.gov |

| Nicotiana tabacum | Tobacco | Leaves | smolecule.com |

| Solanum melongena | Aubergine/Eggplant | Leaf | indexcopernicus.com |

| Zanthoxylum schinifolium | Mastic-leaf prickly ash | Not specified | nih.gov |

Bioactivity and Therapeutic Potential

Antimicrobial Properties in Plant Extracts

One study identified this compound in the ethanol extract of Alstonia boonei leaves, which constituted 2.58% of the total volatile oil. derpharmachemica.com This oil demonstrated antibacterial activity against several pathogenic bacteria, including Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, and Proteus mirabilis. derpharmachemica.com The synergistic effect of the various chemical constituents, including this compound, is believed to be responsible for the observed germicidal activities. derpharmachemica.com

Similarly, this compound was detected in the ethanol extract of Chromolaena odorata leaves. researchgate.net It has also been identified in the stem bark of Dacryodes edulis, where its presence was linked to antibacterial effectiveness. indexcopernicus.comresearchgate.net Another analysis of an ethanol extract from the leaf of Solanum melongena (aubergine) also detected this compound, among other phytochemicals with known biological activities. indexcopernicus.com The compound has also been reported in Humulus lupulus, Zanthoxylum schinifolium, and Sergia lucens. nih.gov

The following table summarizes the plant extracts in which this compound has been identified and the observed antimicrobial activity.

| Plant Species | Part Used | Extract Type | Percentage of this compound in Oil | Observed Antimicrobial Activity |

| Alstonia boonei | Leaves | Ethanol | 2.58% | Active against E. coli, S. pneumoniae, S. aureus, P. mirabilis |

| Chromolaena odorata | Leaves | Ethanol | Not specified | General antimicrobial properties noted |

| Dacryodes edulis | Stem Bark | Not specified | Not specified | Reported effectiveness against bacteria |

| Solanum melongena | Leaf | Ethanol | 1.38% | Present among other bioactive phytochemicals |

Other Biological System Interactions and Metabolic Implications

Beyond its role in plant defense, this compound is recognized as a mammalian metabolite. indexcopernicus.comnih.govchemicalbook.com This suggests its involvement in metabolic processes within mammals. Research has shown that it can be a component of animal-derived secretions, indicating a potential role in chemical communication. For instance, this compound was identified in the preputial gland of the field rat (Millardia meltada), where it is believed to bind to the protein α2u-globulin and may function as a pheromone. ebi.ac.uk

The compound's structure as a primary alcohol allows it to undergo various chemical reactions in biological systems. For example, it can be oxidized to form 6-methylheptanal (B128093) or 6-methylheptanoic acid. These metabolic transformations are crucial for understanding the compound's lifecycle and effects within an organism.

Furthermore, compounds with similar structures are known to be involved in significant biological pathways. For instance, phosphate-containing compounds, which can be synthesized from alcohols like this compound, are integral to energy transfer and cell signaling. ontosight.ai While specific research on the metabolic fate of this compound is not extensive, its classification as a mammalian metabolite points to its integration into biochemical pathways. indexcopernicus.comnih.govchemicalbook.com

Advanced Analytical and Computational Methodologies for 6 Methyl 1 Heptanol Studies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural confirmation and quantification of 6-methyl-1-heptanol. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for providing detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic arrangement within the this compound molecule. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet at a characteristic downfield chemical shift. The protons of the two methyl groups attached to the same carbon [(CH₃)₂CH-] would produce a doublet, while the single proton at the branch point [-(CH₃)₂CH-] would appear as a multiplet. The remaining methylene groups in the aliphatic chain would produce complex multiplets in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information, showing a distinct peak for each of the unique carbon atoms in the structure. The carbon atom bonded to the hydroxyl group (-CH₂OH) is characteristically shifted downfield. While specific spectral data for this compound is available through specialized databases, related structures like this compound methacrylate (B99206) have been characterized, showing predictable shifts based on the parent alcohol's structure. rsc.org For instance, in the methacrylate derivative, the carbons of the original alcohol moiety retain chemical shifts indicative of their position relative to the ester linkage. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.)

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH ₃-CH | ¹H | ~0.8-0.9 | Doublet |

| CH₃-CH | ¹H | ~1.5-1.6 | Multiplet |

| -CH ₂-CH₂OH | ¹H | ~1.2-1.4 | Multiplet |

| -CH₂-CH ₂OH | ¹H | ~3.6-3.7 | Triplet |

| HO- | ¹H | Variable | Singlet (broad) |

| C H₃-CH | ¹³C | ~22.5 | - |

| CH₃-C H | ¹³C | ~27.9 | - |

| -C H₂- | ¹³C | ~23-39 (multiple peaks) | - |

| -C H₂OH | ¹³C | ~62.9 | - |